![molecular formula C24H25N3O4S2 B6494520 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide CAS No. 898430-48-3](/img/structure/B6494520.png)
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide
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Description
The compound contains a thiophene sulfonyl group, a tetrahydroquinoline group, and a trimethylphenyl group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The sulfonyl group attached to it is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an R group. Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline group (a fused benzene and pyridine ring) with four added hydrogen atoms. The trimethylphenyl group is a phenyl group (a benzene ring minus a hydrogen) with three methyl groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline core, followed by the introduction of the thiophene sulfonyl and trimethylphenyl groups. The exact synthetic route would depend on the specific reactions used and the order in which the groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and benzene rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The tetrahydroquinoline group is a saturated version of quinoline and would have a more three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl, thiophene, and tetrahydroquinoline groups. The sulfonyl group is a good leaving group, meaning it can easily be replaced by other groups in a substitution reaction. The thiophene ring, being aromatic, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in polar solvents .Future Directions
properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-12-16(2)22(17(3)13-15)26-24(29)23(28)25-19-9-8-18-6-4-10-27(20(18)14-19)33(30,31)21-7-5-11-32-21/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSKDTMZOOQNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-mesityl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide |
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